REACTION_CXSMILES
|
C(Cl)(=O)C([Cl:4])=O.CN(C=O)C.[Na+].[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O-:27])(=O)=[O:25])=[CH:20][CH:19]=1)[C:14]#[C:15][CH3:16]>C(Cl)Cl>[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([Cl:4])(=[O:27])=[O:25])=[CH:20][CH:19]=1)[C:14]#[C:15][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
47.8 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
4-but-2-ynyloxy-benzenesulfonic acid sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Na+].C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)[O-]
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Name
|
|
Quantity
|
240 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
let warm to room temperature
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Type
|
STIRRING
|
Details
|
stirred for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
The reaction was then poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes
|
Type
|
WASH
|
Details
|
The organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |